molecular formula C12H12ClNO2 B2829977 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168969-06-8

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2829977
CAS No.: 2168969-06-8
M. Wt: 237.68
InChI Key: MVWGBVCIEAWDAB-UHFFFAOYSA-N
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Description

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the reaction of indole derivatives with suitable reagents to form the spiro linkage. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro linkage can then be introduced through various cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of spirocyclic compounds. These methods often utilize flow reactors and ultrasonic irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole and indoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,4’-pyridines]
  • Spiro[indoline-3,4’-pyridinones]
  • Spiro[indole-pyrrolo-succinimides]

Uniqueness

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spiro linkage and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and functionalization potential .

Biological Activity

The compound 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one is a member of the spirocyclic indole derivatives, which have gained attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing particularly on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The structure of this compound features a spiro linkage between an indole moiety and a lactam ring. This unique architecture is believed to contribute to its biological activity. The synthesis typically involves the condensation of indole derivatives with appropriate reagents under controlled conditions to yield the desired spiro compound.

Antimicrobial Activity

Recent studies have demonstrated that spiro-indole compounds exhibit significant antimicrobial properties. For instance, research has shown that related spiro compounds display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Spiro-Indole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.5 μg/mL
E. coli1.0 μg/mL
C. albicans0.8 μg/mL

These findings indicate that the introduction of halogen substituents, such as chlorine at the fourth position, enhances antimicrobial efficacy compared to non-substituted analogs .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has been observed that the compound inhibits cell proliferation effectively in several models, including breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity of Spiro-Indole Compounds

CompoundCell LineIC50 (μM)
This compoundMCF75.0
A5496.5

The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest, suggesting that these compounds may act as potential chemotherapeutic agents .

Case Studies

  • Study on Antimicrobial Effects : A series of spiro-indole derivatives were synthesized and tested for their antimicrobial properties against a panel of bacteria and fungi. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .
  • Anticancer Evaluation : In a recent investigation, spiro-indole derivatives were assessed for their ability to inhibit tumor growth in vitro. The results indicated that the presence of a chlorine atom significantly increased antiproliferative effects against MCF7 cells, with IC50 values comparable to established chemotherapeutics .

Properties

IUPAC Name

4-chlorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWGBVCIEAWDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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